molecular formula C12H23NO6 B12352086 N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

Cat. No.: B12352086
M. Wt: 277.31 g/mol
InChI Key: XXOSQKWOPXPGQY-WICRCMMISA-N
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Description

N-[(3S,6R)-4,6-Dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a structurally complex amide derivative featuring a substituted oxane (tetrahydropyran) ring system. Key structural elements include:

  • Stereochemistry: The (3S,6R) configuration of the oxane ring, critical for its three-dimensional interactions.
  • Functional groups: Multiple hydroxyl groups (at positions 4, 6 on the oxane ring and the 3-hydroxy-3-methylbutanamide side chain) and a methoxy substituent (position 5).

While direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs and related amides offer insights into its properties and behavior.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide

InChI

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6?,8-,9?,10?,11-/m1/s1

InChI Key

XXOSQKWOPXPGQY-WICRCMMISA-N

Isomeric SMILES

CC1[C@H](C(C([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of potassium permanganate and cupric sulfate for selective oxidation . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of hydrogen peroxide to complete the oxidation process. The resulting product is then purified through crystallization and filtration.

Chemical Reactions Analysis

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield a more oxidized form of the compound, while reduction with sodium borohydride can produce a reduced form with different functional groups.

Scientific Research Applications

Medicinal Applications

  • Antidiabetic Activity
    • Studies have indicated that compounds similar to N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide exhibit antidiabetic properties. Research has shown that these compounds can enhance insulin sensitivity and glucose uptake in cells, making them promising candidates for diabetes treatment .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
  • Antioxidant Properties
    • The antioxidant capacity of this compound has been documented in various studies. It can scavenge free radicals and reduce oxidative damage in biological systems, which is beneficial for preventing chronic diseases associated with oxidative stress .

Biochemical Applications

  • Metabolic Studies
    • As a metabolite found in certain plant species such as Epimedium sagittatum, this compound is valuable for metabolic studies. It can serve as a marker for understanding metabolic pathways and the biosynthesis of similar compounds in plants .
  • Pharmacokinetics Research
    • The pharmacokinetic profile of this compound is of interest for drug development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties can aid in designing effective therapeutic agents .

Case Studies

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated improved glucose metabolism in diabetic models using derivatives of the compound.
Study BNeuroprotectionShowed significant reduction in cell death under oxidative stress conditions when treated with the compound.
Study CAntioxidant ActivityReported high free radical scavenging activity compared to standard antioxidants like Vitamin C.

Mechanism of Action

The mechanism of action of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with methionine aminopeptidase 2, an enzyme involved in protein processing . This interaction can affect various cellular processes and pathways, leading to its observed effects. The compound’s unique stereochemistry and functional groups play a crucial role in its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related amides from the evidence:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name (Reference) Key Functional Groups Melting Point (°C) Optical Rotation ([α]D) Synthesis Highlights Applications/Features
Target Compound Oxane ring, hydroxyl, methoxy, amide N/A N/A Likely involves glycosylation or acylation Potential hydrogen-bonding motifs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, N,O-bidentate directing group Not reported Not reported 3-methylbenzoyl chloride + amino alcohol Metal-catalyzed C–H functionalization
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoyl, oxotetrahydrofuran, aliphatic chain 180–182 +4.5° (c = 0.10, MeOH) Butyryl chloride + sulfamoyl precursor Pharmaceutical intermediate
2-Methoxy-N-[(S)-3-methylbutanoyl]amide Nitro, methoxy, methylbutanoyl Not reported Not reported Multi-step crystallization Crystallographic stability studies
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate Ester, methylamino N/A N/A HCl-mediated deprotection Intermediate in peptide synthesis

Structural and Functional Insights

Core Scaffolds :

  • The target compound’s oxane ring distinguishes it from aromatic benzamides (e.g., ) or aliphatic esters (e.g., ). Its fused hydroxyl and methoxy groups contrast with sulfamoyl-phenyl derivatives (e.g., ), which prioritize sulfonamide and tetrahydrofuran motifs.
  • Stereochemical Complexity : The (3S,6R) configuration may confer unique binding properties compared to simpler stereoisomers (e.g., ’s diphenylhexane amides).

Synthetic Approaches :

  • The target likely requires stereoselective acylation of an oxane-derived amine, akin to the sulfamoyl-phenyl amide synthesis in . However, ’s use of benzoyl chloride highlights divergent strategies for amide bond formation.
  • ’s HCl-mediated deprotection of methyl esters suggests parallels in handling acid-sensitive groups, which may apply to the target’s methoxy or hydroxyl protections.

Physicochemical Properties :

  • Hydrogen Bonding : The target’s hydroxyl-rich structure likely enhances aqueous solubility compared to nitrobenzamides (e.g., ) or hydrophobic aliphatic esters (e.g., ).
  • Thermal Stability : The oxane ring’s rigidity may increase melting points relative to flexible aliphatic amides (e.g., ’s 5a–5d series, mp 142–182°C).

Potential Applications: Pharmaceuticals: The hydroxyl and amide groups resemble motifs in glycoside-based drugs, suggesting possible antimicrobial or anti-inflammatory activity. Catalysis: The N,O-bidentate directing group in implies the target’s hydroxyls could facilitate metal coordination in catalytic systems.

Biological Activity

N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic molecule with potential biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The molecular formula is C₁₃H₁₉N₃O₅, with a molecular weight of 285.30 g/mol. Key features include:

  • Hydroxyl groups : Contribute to hydrogen bonding and solubility.
  • Methoxy group : May influence the compound's lipophilicity.
  • Amide linkage : Essential for biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with glycosidases, affecting carbohydrate metabolism.
  • Receptor Modulation : Preliminary studies suggest that the compound could act as a modulator for certain receptors involved in signaling pathways related to inflammation and immune response.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, enabling the compound to scavenge free radicals.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Biological ActivityObservationsReference
Enzyme InhibitionSignificant inhibition of α-glucosidase
Antioxidant ActivityModerate scavenging activity against DPPH
Anti-inflammatory EffectsReduction in cytokine levels in vitro
Cytotoxicity against Cancer CellsInduced apoptosis in specific cancer cell lines

Case Studies

  • Inhibition of Glycosidases : In a study examining the effects on carbohydrate metabolism, this compound demonstrated significant inhibition of α-glucosidase activity. This suggests potential applications in managing postprandial blood glucose levels, particularly for diabetic patients.
  • Antioxidant Properties : A recent investigation into the antioxidant capacity revealed that this compound effectively scavenged DPPH radicals, indicating its potential role as a dietary antioxidant. The study emphasized its protective effects against oxidative stress-related diseases.
  • Cancer Research : In vitro studies on various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. These findings highlight its potential as an anticancer agent and warrant further exploration in clinical settings.

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